molecular formula C32H45NO4 B13918771 methyl (4aS,6aR,6bR,8aR,12aR,12bR,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,12a,12b,13,14,14a,14b-octadecahydropicene-4a(2H)-carboxylate

methyl (4aS,6aR,6bR,8aR,12aR,12bR,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,12a,12b,13,14,14a,14b-octadecahydropicene-4a(2H)-carboxylate

Cat. No.: B13918771
M. Wt: 507.7 g/mol
InChI Key: JBGHJNBYKXJQFS-BFGQVZSYSA-N
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Description

Methyl (4aS,6aR,6bR,8aR,12aR,12bR,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,12a,12b,13,14,14a,14b-octadecahydropicene-4a(2H)-carboxylate is a complex organic compound with a unique structure. It is characterized by its multiple chiral centers and a cyano group, making it an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic routes typically involve:

    Formation of the Core Structure: This step involves the cyclization of precursor molecules under specific conditions to form the core polycyclic structure.

    Functional Group Introduction: Various functional groups, such as the cyano and carboxylate groups, are introduced through reactions like nucleophilic substitution and esterification.

    Purification: The final product is purified using techniques like chromatography to ensure high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups, such as halides or amines, into the molecule.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as enzymes and receptors.

    Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and other functional groups play a crucial role in these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, this compound stands out due to its unique combination of functional groups and chiral centers. Similar compounds include:

These compounds share similar core structures but differ in their functional groups and stereochemistry, leading to different chemical and biological properties.

Properties

Molecular Formula

C32H45NO4

Molecular Weight

507.7 g/mol

IUPAC Name

methyl (4aS,6aR,6aR,6bR,8aR,12aR,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,7,8,8a,13,14a,14b-dodecahydropicene-4a-carboxylate

InChI

InChI=1S/C32H45NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h16,20,22-24H,9-15,17H2,1-8H3/t20-,22-,23+,24-,29-,30+,31+,32-/m0/s1

InChI Key

JBGHJNBYKXJQFS-BFGQVZSYSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC(=O)[C@H]4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C=C(C(=O)C3(C)C)C#N)C

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)CC4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C

Origin of Product

United States

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